2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide
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Overview
Description
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of amides It features a fluorophenoxy group attached to an acetamide moiety, which is further substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted phenoxy derivatives .
Scientific Research Applications
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-fluorophenoxyacetic acid: Similar in structure but lacks the methoxy and methyl groups.
2-(4-fluorophenoxy)acetamide: Features a different substitution pattern on the phenoxy group.
N-methoxy-N-methylacetamide: Lacks the fluorophenoxy group.
Uniqueness
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and methyl groups influence its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H12FNO3 |
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Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C10H12FNO3/c1-12(14-2)10(13)7-15-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI Key |
ZKKYLGDORWZKJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)COC1=CC=CC=C1F)OC |
Origin of Product |
United States |
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